molecular formula C9H8N2O4S B13868926 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13868926
M. Wt: 240.24 g/mol
InChI Key: FGGVHQJRDRCIQY-UHFFFAOYSA-N
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Description

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization with carbon disulfide and potassium hydroxide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and oxadiazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O4S/c1-5(12)11-8(9(13)14)15-7(10-11)6-3-2-4-16-6/h2-4,8H,1H3,(H,13,14)

InChI Key

FGGVHQJRDRCIQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=CS2)C(=O)O

Origin of Product

United States

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